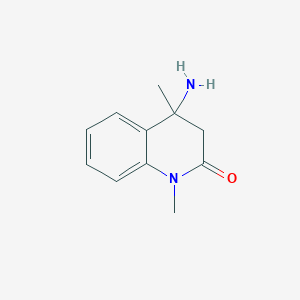

4-Amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

4-amino-1,4-dimethyl-3H-quinolin-2-one |

InChI |

InChI=1S/C11H14N2O/c1-11(12)7-10(14)13(2)9-6-4-3-5-8(9)11/h3-6H,7,12H2,1-2H3 |

InChI Key |

CAAVTUJRLPXJBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)N(C2=CC=CC=C21)C)N |

Origin of Product |

United States |

Preparation Methods

Nitro Precursor Synthesis

The synthesis begins with the preparation of 1,4-dimethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one. As demonstrated in, alkylation of 6-nitro-3,4-dihydroquinolin-2(1H)-one with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base yields the 1,4-dimethyl derivative. Typical conditions include:

Catalytic Hydrogenation

The nitro group is reduced to an amino group using iron/ammonium chloride in ethanol-water under reflux:

Table 1: Nitro Reduction Optimization

| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Fe/NH₄Cl | EtOH/H₂O | Reflux | 2 | 97 |

| Pd/C (10 wt%)/H₂ | MeOH | 25°C | 4 | 89 |

| Raney Ni/N₂H₄·H₂O | THF | 60°C | 3 | 82 |

Friedel-Crafts Cyclization and Functionalization

Ring Formation via Intramolecular Alkylation

A Friedel-Crafts approach constructs the quinolinone core. Source details the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide using AlCl₃ in dimethylacetamide (DMA):

Amination and Methylation

The hydroxyl group is replaced via nucleophilic substitution:

Table 2: Friedel-Crafts Pathway Outcomes

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | AlCl₃, DMA | 160°C, 2 h | 93 |

| Demethylation | BBr₃, CH₂Cl₂ | 25°C, 4 h | 88 |

| Amination | NH₃, CuI | 120°C, 12 h | 75 |

Microwave-Assisted Multicomponent Synthesis

One-Pot Assembly

Source reports a microwave-enhanced method using aromatic aldehydes, anilines, and Meldrum’s acid:

Post-Synthetic Modification

The intermediate 3,4-dihydroquinolin-2(1H)-one undergoes methylation and amination:

-

Methylation : CH₃I (1.5 equiv), K₂CO₃, DMF, 80°C, 4 h.

-

Amination : NH₂OH·HCl (2.0 equiv), Pd/C, H₂ (1 atm), 25°C, 6 h.

Rearrangement Strategies

HF-Mediated Skeletal Rearrangement

Source describes the use of anhydrous HF to rearrange tetrahydroquinoline derivatives into aminoindanes, which can be adapted for quinolinone synthesis:

-

Reagents : Anhydrous HF, 25°C, 12 h.

-

Workup : Distillation removes HF, followed by hydrolysis (H₂O, 80°C, 8 h) to free the amino group.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Key Advantage | Limitation | Scalability |

|---|---|---|---|

| Nitro Reduction | High yield (97%) | Requires toxic Fe/NH₄Cl | Industrial |

| Friedel-Crafts | Atom economy | Harsh conditions (AlCl₃) | Pilot-scale |

| Microwave-Assisted | Rapid (20 min) | Specialized equipment | Lab-scale |

| HF Rearrangement | Novel pathway | Corrosive HF handling | Limited |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The amino group and methyl groups can participate in substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions could produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is , with a molecular weight of approximately 174.19 g/mol. The compound features an amino group and two methyl groups attached to the quinoline structure, which contributes to its unique chemical reactivity and biological interactions.

Neurodegenerative Disease Treatment

Recent studies have highlighted the compound's potential as a dual-target inhibitor for the treatment of neurodegenerative diseases such as Alzheimer's disease. It has been evaluated for its ability to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of Alzheimer's disease. For instance, derivatives of 3,4-dihydroquinolinone have shown promising inhibitory effects on MAO-B with IC50 values as low as 0.0029 μM, indicating strong potential for therapeutic use in neurodegenerative conditions .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A study demonstrated that derivatives of 1,4-dihydroquinolin-4-one exhibited significant inhibitory effects against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), showcasing their potential in combating viral infections . This highlights the versatility of this compound in addressing emergent health threats.

Enzyme Interaction Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and protein binding. Its structural characteristics allow it to interact with various biological targets, making it useful in elucidating mechanisms of action for different enzymes.

Synthetic Building Block

The compound is utilized as a building block in organic synthesis. Its unique functional groups facilitate the development of more complex molecules used in pharmaceuticals and other chemical applications. This application is particularly relevant in medicinal chemistry where modifications to the quinoline structure can lead to new drug candidates with enhanced efficacy.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Acylaminoquinolinones | Contains acyl groups; varied substitutions | Antiviral and anticancer activities |

| 6-Aminoquinoline | Lacks methyl groups; simpler structure | Antimicrobial properties |

| 1-Methylquinolin-2(1H)-one | Methylated at position 1; different reactivity | Neuroprotective effects |

| 4-Hydroxyquinolinones | Hydroxy group instead of amino; more polar | Enhanced solubility and reactivity |

The distinct combination of functional groups in this compound enhances its biological activity while providing a versatile platform for further modifications.

Case Studies

Case Study 1: Alzheimer's Disease Inhibition

A recent study focused on synthesizing novel compounds based on the structure of 3,4-dihydroquinolinone derivatives aimed at inhibiting both ChEs and MAOs. The most promising candidate demonstrated effective inhibition of MAO-B and showed favorable pharmacokinetic properties that suggest potential for crossing the blood-brain barrier .

Case Study 2: Antiviral Screening

Another research effort screened a library of compounds for activity against MERS-CoV. Among the identified leads were derivatives based on the quinolinone structure that exhibited high potency against viral replication with minimal cytotoxicity . This underscores the therapeutic potential of modifying the core structure to enhance antiviral activity.

Mechanism of Action

The mechanism of action of 4-Amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-Amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be contextualized against the following analogs:

Table 1: Structural Comparison of Key Derivatives

Substituent Effects on Bioactivity

- Amino Group Position: The placement of the amino group significantly influences bioactivity. For instance, 7-amino-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (C7-amino) may target neurological pathways, whereas the C4-amino analog could exhibit distinct receptor affinities due to steric and electronic differences .

- Methyl vs. Bulkier Groups: The 4,4-dimethyl configuration enhances metabolic stability compared to unsubstituted dihydroquinolinones. However, bulkier substituents (e.g., 1-(3-methoxybenzyl) in CHNQD-00616) improve osteogenic activity by modulating Runx2 gene expression .

Pharmacological Profiles

- Osteogenic Activity : CHNQD-00603 (methoxy/hydroxyl-substituted) upregulates Runx2 and ALP activity in BMSCs, suggesting that electron-donating groups at C3/C4 enhance osteogenesis .

- Antidepressant Potential: 3,4-Dihydroquinolin-2(1H)-one hybrids with 1,3,4-oxadiazole fragments show reduced immobility time in forced swim tests (FST), indicating serotonin receptor modulation .

Biological Activity

4-Amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 1278662-33-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including its pharmacological properties, synthesis methods, and relevant case studies.

The compound's molecular formula is with a molecular weight of 190.24 g/mol. It features a quinolinone core structure, which is significant in medicinal chemistry due to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1278662-33-1 |

Antimicrobial Properties

Research indicates that quinolinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit various bacterial strains and fungi. The mechanism often involves interference with DNA gyrase or topoisomerase enzymes, crucial for bacterial DNA replication.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of 4-aminoquinolinones against neurodegenerative diseases. The compound's ability to inhibit monoamine oxidase (MAO) enzymes suggests it may play a role in increasing neurotransmitter levels in the brain, which can be beneficial in treating conditions like Parkinson's disease and depression .

Inhibition of Enzymes

The compound has been studied for its inhibitory effects on several enzymes:

- MAO-B Inhibition : It has shown promising results as an MAO-B inhibitor, which is critical in the management of neurodegenerative diseases .

- Acetylcholinesterase (AChE) Inhibition : The ability to inhibit AChE suggests potential applications in Alzheimer's disease treatment by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Synthesis and Evaluation

A study conducted on a series of 3,4-dihydroquinolinone derivatives demonstrated that modifications to the core structure enhanced their biological activities. Specifically, compounds were synthesized and evaluated for their affinity towards dopamine receptors and their cytotoxicity profiles .

Clinical Relevance

In vitro studies have shown that derivatives of this compound possess favorable pharmacokinetic properties, allowing them to cross the blood-brain barrier effectively. This characteristic is crucial for developing treatments for central nervous system disorders .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-1,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of α,β-unsaturated N-arylamides under catalytic conditions. For example, reductive amination using hydrogen gas with palladium on carbon (Pd/C) in ethanol can reduce nitro intermediates to amines (72.9% yield) . Optimization includes adjusting solvents (e.g., THF for LiAlH4 reductions), reaction times (e.g., 48 hours for hydrogenation), and purification via flash chromatography .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS hazard guidelines: wear PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation. Use fume hoods to minimize aerosol formation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap . Store in inert atmospheres to prevent degradation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Use 1H NMR to verify substituent positions (e.g., δ 8.13 ppm for aromatic protons) and LC-MS for molecular weight confirmation (e.g., [M+] at 303 m/z) . HPLC purity (>95%) ensures absence of impurities, while FT-IR confirms functional groups like carbonyls (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the biological targets and binding mechanisms of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates interactions with targets like VEGFR2 kinase. Dynamics simulations (100 ns trajectories in GROMACS) assess binding stability, focusing on hydrogen bonds with catalytic residues (e.g., Asp1046 in VEGFR2) . Pharmacophore modeling identifies critical features (e.g., amino groups for hydrogen bonding) .

Q. What strategies optimize the biological activity of derivatives through structure-activity relationship (SAR) studies?

- Methodological Answer : Introduce substituents at the 8-position (e.g., fluoro groups) to modulate steric effects and side-chain flexibility, improving binding affinity . Compare IC50 values of analogs (e.g., 0.58 μM for compound 26 vs. 3.36 μM for fluorinated derivatives) to guide optimization . Use parallel synthesis to generate libraries with varied alkylamino side chains .

Q. How can researchers resolve contradictions in pharmacological data, such as varying potency across assays?

- Methodological Answer : Validate assays using standardized protocols (e.g., recombinant enzyme inhibition for NOS isoforms) . Control variables like cell line selection (e.g., Baculovirus-infected Sf9 cells for iNOS) and buffer conditions. Cross-reference with radiolabeled ligand displacement studies to confirm target engagement .

Q. What in vitro and in vivo models are suitable for evaluating its therapeutic potential in diseases like glioblastoma?

- Methodological Answer : Use glioblastoma cell lines (e.g., U87-MG) for cytotoxicity assays (MTT protocol) . For in vivo studies, employ xenograft mouse models to assess tumor regression. Monitor pharmacokinetics (e.g., plasma half-life via LC-MS) and blood-brain barrier penetration using logP calculations (>2.5 for CNS activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.